

# 2-Quinoxalinecarboxylic Acid: A Technical Guide for Drug Discovery and Development

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## Compound of Interest

Compound Name: 2-Quinoxalinecarboxylic acid

Cat. No.: B048679

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## Core Chemical Identifiers

Identifier	Value
InChIKey	UPUZGXILYFKSGE-UHFFFAOYSA-N
SMILES	O=C(O)c1ncc2ccccc2n1[1]

## Introduction

**2-Quinoxalinecarboxylic acid** is a heterocyclic compound featuring a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring.<sup>[2][3]</sup> This scaffold is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.<sup>[3]</sup> <sup>[4]</sup> These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.<sup>[4][5][6]</sup> This technical guide provides an in-depth overview of **2-quinoxalinecarboxylic acid**, its derivatives, their synthesis, and their potential applications in drug discovery and development.

## Biological Activities and Quantitative Data

Derivatives of **2-quinoxalinecarboxylic acid** have been extensively studied for their therapeutic potential. The following tables summarize key quantitative data from various studies.

## Anticancer Activity

Quinoxaline derivatives have shown promising results as anticancer agents, often by inducing apoptosis and cell cycle arrest.[\[7\]](#)

Compound	Cell Line	IC50 (μM)	Reference
Quinoxaline-2-carboxylic acid	MCF7 (breast cancer)	Significant growth inhibition	<a href="#">[6]</a>
Quinoxaline-2-carboxylic acid	HELA (cervical cancer)	Significant cytotoxicity	<a href="#">[6]</a>
Compound 1 (Pim-1 inhibitor)	KU812 (chronic myeloid leukemia)	Antitumor activity at micromolar concentrations	<a href="#">[8]</a>

## Antimycobacterial Activity

Certain derivatives of **2-quinoxalinecarboxylic acid 1,4-dioxides** have demonstrated potent activity against *Mycobacterium tuberculosis*.[\[9\]](#)[\[10\]](#)

Compound	Strain	MIC (μg/mL)	Reference
Compound 4 (1,4-dioxide derivative)	<i>M. tuberculosis</i>	1.25	<a href="#">[9]</a> <a href="#">[10]</a>

## AMPA Receptor Antagonism

Quinoxaline derivatives are well-known competitive antagonists of the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system. This activity makes them potential therapeutic agents for neurological disorders like epilepsy and cerebral ischemia.[\[11\]](#)

Compound	Receptor	IC50 (μM)	Reference
PNQX	AMPA	0.063	[12]
PNQX	GlyN	0.37	[12]
Sarcosine analogue 9	AMPA	0.14	[12]
Sarcosine analogue 9	GlyN	0.47	[12]
Compound 29p (GRA-293)	AMPA-R	High potency and selectivity in vitro	[13]

## Experimental Protocols

### General Synthesis of Quinoxaline-2-carboxamides

This protocol describes a general method for the synthesis of quinoxalin-2-carboxamides from **2-quinoxalinecarboxylic acid**.[\[14\]](#)

Materials:

- **2-Quinoxalinecarboxylic acid**
- Desired amine
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
- 1-Hydroxybenzotriazole (HOBT)
- Inert solvent (e.g., DMF or DCM)
- Inert atmosphere (e.g., Nitrogen)

Procedure:

- Dissolve **2-quinoxalinecarboxylic acid** in the chosen inert solvent under an inert atmosphere.

- Add EDC·HCl and HOBt to the solution and stir for a few minutes to activate the carboxylic acid.
- Add the desired amine to the reaction mixture.
- Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization to yield the pure quinoxalin-2-carboxamide.

## Synthesis of N-(6-(1-isopropyl-1H-pyrazole-5-yl) pyridine-2-yl) quinoxaline-2-carboxamide (ASK1 Inhibitor)

This protocol outlines the synthesis of a specific quinoxaline derivative that acts as an ASK1 inhibitor.[\[15\]](#)

### Materials:

- **2-Quinoxalinecarboxylic acid** (1.0 equiv.)
- 6-(1-isopropyl-1H-pyrazole-5-yl) pyridine-2-amine (1.0 equiv.)
- Propanephosphonic acid anhydride (T3P) (50.0% solution in ethyl acetate, 4.0 equiv.)
- Triethylamine (Et<sub>3</sub>N) (7.0 equiv.)
- Dichloromethane (DCM)

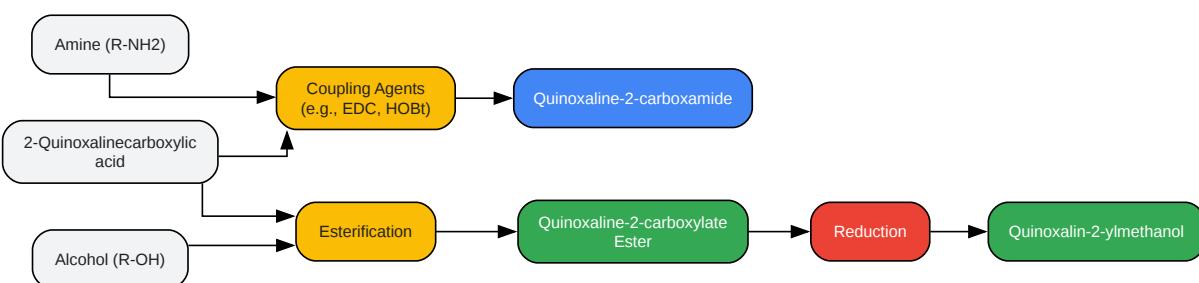
### Procedure:

- Dissolve **2-quinoxalinecarboxylic acid** and 6-(1-isopropyl-1H-pyrazole-5-yl) pyridine-2-amine in DCM and stir at 0 °C under a dry argon atmosphere.
- Add Et3N and T3P to the solution.
- Stir the reaction mixture at room temperature for 8 hours.
- Monitor the reaction progress by TLC.
- After completion, dilute the solution with DCM.
- Extract the mixed solution with water (3 x 20 ml) and NaHCO3 solution (3 x 20 ml).
- Separate the organic layer, dry it with anhydrous Na2SO4, filter, and concentrate to obtain the crude product.
- The final product can be further purified if necessary.

## Signaling Pathways and Workflows

### Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.<sup>[2]</sup> The following diagram illustrates a general synthetic workflow for producing various quinoxaline derivatives from **2-quinoxalinecarboxylic acid**.

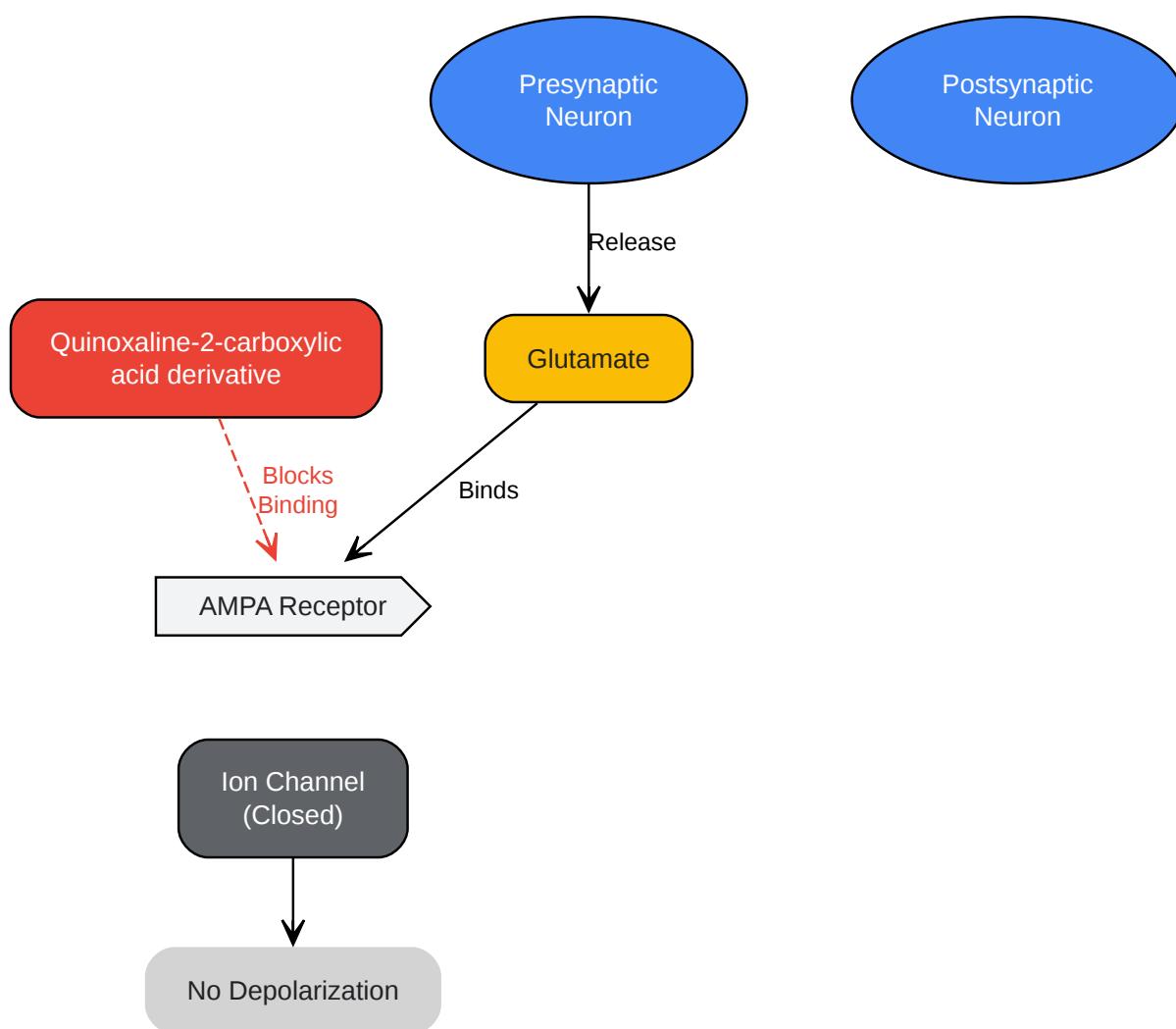


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Caption: General synthetic routes for derivatives of **2-Quinoxalinecarboxylic acid**.

## Mechanism of Action: AMPA Receptor Antagonism

Quinoxaline-2-carboxylic acid derivatives are notable for their activity as competitive antagonists at the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[\[11\]](#) [\[13\]](#) This receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system.



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Caption: Competitive antagonism of the AMPA receptor by a quinoxaline derivative.

## Conclusion

**2-Quinoxalinecarboxylic acid** and its derivatives represent a versatile and promising scaffold in the field of drug discovery.<sup>[5]</sup> Their diverse biological activities, including significant anticancer, antimycobacterial, and neuroprotective properties, underscore their potential for the development of novel therapeutics.<sup>[4][5][10]</sup> The synthetic routes to these compounds are well-established, allowing for the generation of diverse chemical libraries for structure-activity relationship studies. Further research into the optimization of these derivatives could lead to the development of potent and selective drug candidates for a range of diseases.

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## References

- 1. 2-Quinoxalinecarboxylic acid 97 879-65-2 [sigmaaldrich.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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